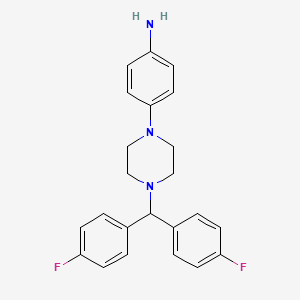

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Description

Properties

IUPAC Name |

4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23F2N3/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)28-15-13-27(14-16-28)22-11-9-21(26)10-12-22/h1-12,23H,13-16,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRFRMWIFXULOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661710 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-65-8 | |

| Record name | 4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Introduction

4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline is a complex organic molecule featuring a central piperazine ring, a diphenylmethyl group with fluorine substituents, and an aniline moiety. Its structural motifs are prevalent in medicinal chemistry, suggesting its potential as a scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is a critical prerequisite for any drug discovery and development program, as these properties govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound and outlines the standard experimental methodologies for their determination. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Compound Identification

A crucial first step in the characterization of any compound is the unambiguous confirmation of its identity. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | CROCHEM |

| CAS Number | 914349-65-8 | CROCHEM, J&K SCIENTIFIC |

| Molecular Formula | C23H23F2N3 | Calculated |

| Molecular Weight | 379.45 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)N | N/A |

Physicochemical Properties: Experimental Determination

Due to the novelty of this compound, extensive experimental data on its physicochemical properties is not yet publicly available. Therefore, this guide focuses on the established, reliable methodologies that a researcher would employ to determine these critical parameters.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline substance, the melting point is a sharp, well-defined temperature range that serves as an important indicator of purity.

The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of a solid.[1]

Methodology:

-

Sample Preparation: The sample of this compound must be thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent.[1] The dried sample is then finely powdered.

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[1]

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus, which typically consists of a heated metal block with an observation window and a calibrated thermometer or digital temperature sensor.[2]

-

Measurement: The temperature of the block is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[1]

-

Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. This range is the melting point of the substance.[1][3]

Causality Behind Experimental Choices:

-

Fine Powdering: Ensures uniform heat distribution throughout the sample.

-

Controlled Heating Rate: A slow heating rate (1°C/min) is crucial for allowing the system to remain in thermal equilibrium, leading to an accurate melting point determination. Rapid heating can result in a wider and less accurate melting range.[2]

-

Calibration: Regular calibration of the melting point apparatus with certified reference standards is essential for ensuring the accuracy of the temperature readings.[3][4]

A related structural component, 1-Bis(4-fluorophenyl)methyl piperazine, has a reported melting point of 88-92 °C.[5] This can serve as a preliminary estimate for the melting point of the title compound, although the addition of the aniline group will influence the final value.

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts a drug's absorption and bioavailability. It is defined as the maximum concentration of a substance that can dissolve in water at a given temperature.

The shake-flask method is the gold standard for determining aqueous solubility due to its directness and reliability.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality Behind Experimental Choices:

-

Use of Excess Solid: This ensures that the resulting solution is saturated, which is the definition of solubility.

-

Prolonged Equilibration: Allows sufficient time for the dissolution process to reach a steady state.

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound exists in a 50:50 ratio of its protonated and deprotonated forms.[6] For a molecule like this compound, which contains basic nitrogen atoms in the piperazine and aniline moieties, the pKa values will dictate its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and receptor binding.

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[7]

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure sufficient solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored with a calibrated pH meter.[7]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve, which corresponds to the point of half-neutralization.[6][8]

Causality Behind Experimental Choices:

-

Co-solvent: Used to dissolve poorly water-soluble compounds, but its concentration should be minimized as it can affect the pKa value.

-

Standardized Titrant: Ensures the accuracy of the molar calculations.

-

Calibrated pH Meter: Essential for accurate pH measurements, which are central to the determination.

The following diagram illustrates the workflow for pKa determination via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity, or its preference for a nonpolar (octanol) versus a polar (water) environment. It is typically expressed as its logarithm (logP). LogP is a critical parameter in drug design as it influences a compound's ability to cross cell membranes and its distribution within the body.[9]

The shake-flask method is the most reliable technique for determining logP.[9]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow the compound to partition between the two immiscible layers until equilibrium is reached.[10]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[11]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This prevents volume changes during the experiment due to the mutual miscibility of octanol and water.

-

Vigorous Shaking: Ensures intimate mixing of the two phases to facilitate the rapid establishment of equilibrium.

-

pH Control: For ionizable compounds like the one , the distribution between the two phases is pH-dependent. Therefore, performing the experiment in a buffered aqueous phase at a pH where the compound is predominantly in its neutral form is crucial for determining the intrinsic logP.[12]

The following diagram illustrates the shake-flask method for LogP determination.

Caption: Experimental workflow for LogP determination via the shake-flask method.

Summary of Physicochemical Properties and Methods

| Physicochemical Property | Standard Experimental Method | Principle | Importance in Drug Development |

| Melting Point | Capillary Method | Determination of the temperature range over which a solid transitions to a liquid. | Indicator of purity and stability. |

| Aqueous Solubility | Shake-Flask Method | Measurement of the equilibrium concentration of a compound in a saturated aqueous solution. | Affects absorption and bioavailability. |

| pKa | Potentiometric Titration | Measurement of pH changes during titration to determine the point of half-neutralization. | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP | Shake-Flask Method | Determination of the equilibrium distribution of a compound between octanol and water. | Predicts membrane permeability and in vivo distribution. |

Conclusion

The physicochemical properties of this compound are fundamental to its potential as a drug candidate. While specific experimental values for this compound are not yet widely reported, this guide provides the established, robust methodologies for their determination. By following these protocols, researchers can generate the high-quality data necessary to advance their understanding of this molecule and make informed decisions in the drug discovery and development process. The application of these self-validating systems ensures the scientific integrity and trustworthiness of the obtained results, forming a solid foundation for further preclinical and clinical investigations.

References

- 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equ

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to Estimate the pKa Values Using the pKa Table - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.

- Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020).

- Partitioning and Partitioning Constants. (2022). Chemistry LibreTexts.

- How to calcul

- Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com.

- Melting point determin

- Partition coefficient. (n.d.). Wikipedia.

- Development of Methods for the Determin

- Melting Point Standards. (n.d.). Sigma-Aldrich.

- Melting Point Determin

- lab no.(5) Partition coefficients. (n.d.). N/A.

- SOP for Melting Point Determin

- 1-Bis(4-fluorophenyl)methyl piperazine 97 27469-60-9. (n.d.). Sigma-Aldrich.

- 4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]aniline CAS:914349-65-8 manufacturer & supplier. (n.d.). CROCHEM.

Sources

- 1. thinksrs.com [thinksrs.com]

- 2. scribd.com [scribd.com]

- 3. SOP for Melting Point Determination – SOP Guide for Pharma [pharmasop.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-ビス(4-フルオロフェニル)メチルピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Partition coefficient - Wikipedia [en.wikipedia.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Synthesis and characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of a robust and reproducible methodology for the synthesis and detailed analytical characterization of this compound. This compound is a valuable synthetic intermediate, incorporating the privileged diarylmethylpiperazine scaffold, which is a cornerstone in the development of various centrally acting agents and other therapeutic molecules. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative scientific grounding. We will detail a two-step synthetic sequence involving a nucleophilic aromatic substitution followed by a chemoselective nitro reduction. Subsequently, a complete characterization workflow using modern analytical techniques—including NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC)—is presented to confirm the identity, structure, and purity of the target compound.

Introduction: The Significance of the Diarylmethylpiperazine Scaffold

The piperazine ring is one of the most ubiquitous heterocyclic scaffolds found in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile linker.[1] When functionalized with a diarylmethyl group, as in the case of 1-(Bis(4-fluorophenyl)methyl)piperazine, the resulting structure becomes a key pharmacophore for a range of biologically active molecules.[2] This core is famously present in calcium channel blockers like flunarizine, which are used in the management of migraines.[2] The incorporation of fluorine atoms on the phenyl rings often enhances metabolic stability and binding affinity.

The target molecule, this compound, serves as a crucial intermediate. The terminal primary aniline group is a versatile chemical handle, enabling further derivatization through amide bond formation, sulfonylation, or participation in coupling reactions to build more complex molecular architectures.[3][4] This guide provides the essential knowledge to reliably synthesize and validate this high-value building block for discovery programs.

Synthetic Strategy and Pathway

The synthesis of the title compound is efficiently achieved via a two-step sequence. The retrosynthetic analysis identifies two primary synthons: 1-(Bis(4-fluorophenyl)methyl)piperazine and a 4-nitroaniline precursor.

The forward synthesis proceeds as follows:

-

N-Arylation: A nucleophilic aromatic substitution (SNAr) reaction between 1-(Bis(4-fluorophenyl)methyl)piperazine and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aryl fluoride towards nucleophilic attack by the secondary amine of the piperazine.

-

Nitro Group Reduction: A chemoselective reduction of the aromatic nitro group of the intermediate to the corresponding primary aniline. Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion.[5]

This strategy is chosen for its reliability, use of commercially available starting materials, and high-yielding transformations.

Sources

Spectroscopic Analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Technical Guide

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline comprises several key functional groups and proton environments that will give rise to distinct signals in its various spectra.

Molecular Structure Diagram

Caption: Predicted key fragmentation of the parent ion in ESI-MS.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound. While experimental data is not currently available in the public domain, the interpretations and predictions presented here, based on established principles and data from analogous structures, offer a robust framework for the characterization of this important molecule. For any definitive research or development application, it is imperative to acquire and analyze experimental data for the specific batch of the compound being used. This guide serves as a valuable reference for what to expect in such an analysis.

References

At the time of this writing, no direct publications with the complete spectroscopic data for this compound were found. The predictions and interpretations in this guide are based on general principles of spectroscopic analysis and data from structurally related compounds found in various chemical databases and medicinal chemistry literature.

An In-Depth Technical Guide to the Crystal Structure of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

This guide provides a comprehensive technical overview of the crystallographic analysis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document leverages crystallographic data from closely related analogs and established principles of single-crystal X-ray diffraction to present a predictive and insightful analysis. This approach is designed for researchers, scientists, and drug development professionals, offering a robust framework for understanding the structural characteristics of this pharmacologically relevant class of compounds.

Introduction: The Significance of the Bis(4-fluorophenyl)methyl)piperazine Moiety

The bis(4-fluorophenyl)methyl)piperazine scaffold is a key pharmacophore found in a variety of biologically active molecules. Derivatives of this core structure have shown promise as calcium channel blockers, dopamine transporter inhibitors, and anticancer agents.[1][2][3] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective drug candidates. The aniline substituent in the target compound, this compound, introduces a hydrogen-bonding donor group that is likely to influence its crystal packing and interactions with biological targets.

Synthesis and Crystallization

A plausible synthetic route to this compound can be conceptualized based on established methodologies for similar compounds.[1][3][4] The synthesis would likely involve the nucleophilic substitution of a suitable leaving group on the bis(4-fluorophenyl)methyl moiety by a piperazine derivative.

Caption: Proposed synthetic workflow for the target compound.

Obtaining single crystals suitable for X-ray diffraction is a critical and often empirical step. A typical approach would involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly.

Experimental Protocol: Single Crystal Growth

-

Purification: The synthesized this compound should be purified to the highest possible degree, typically by column chromatography or recrystallization.

-

Solvent Selection: A range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) should be screened for their ability to dissolve the compound at elevated temperatures and yield crystals upon cooling or slow evaporation.

-

Crystallization: The "slow evaporation" method is a common starting point. A saturated solution of the compound is prepared in a chosen solvent in a clean vial, which is then loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Once well-formed single crystals of sufficient size (typically 0.1-0.3 mm) appear, they are carefully harvested using a cryoloop.[5]

Single-Crystal X-ray Diffraction: From Crystal to Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[9]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Methodology

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected by a detector.[5][7]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods.[10][11] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

Predicted Crystal Structure of this compound

Based on the crystal structure of the closely related analog, 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine[12], we can make informed predictions about the likely structural features of the target molecule.

Molecular Conformation

The piperazine ring is expected to adopt a stable chair conformation.[12][13] The bis(4-fluorophenyl)methyl group and the aniline moiety will likely occupy equatorial positions on the piperazine ring to minimize steric hindrance. The two fluorophenyl rings are anticipated to be twisted with respect to each other.

Crystallographic Parameters (Hypothetical)

The following table presents the crystallographic data for the analog 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine, which can serve as a reference for what might be expected for the target compound.[12]

| Parameter | 1-[Bis-(4-fluorophenyl)-methyl]-4-methane sulfonyl piperazine[12] |

| Chemical formula | C18H20F2N2O2S |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 9.905(6) |

| b (Å) | 16.907(15) |

| c (Å) | 10.778(9) |

| β (°) | 98.831(5) |

| Volume (ų) | 1784.1(2) |

| Z | 4 |

| Calculated density (g/cm³) | 1.418 |

| R1 [I > 2σ(I)] | 0.0408 |

Intermolecular Interactions

A key feature of the target molecule is the presence of the aniline group, which contains N-H bonds capable of acting as hydrogen bond donors. This introduces the possibility of intermolecular hydrogen bonding, which would likely play a significant role in the crystal packing. It is plausible that N-H···N or N-H···F hydrogen bonds could be formed, leading to the formation of one-, two-, or three-dimensional supramolecular architectures. In the analog structure, a weak C–H…F hydrogen bond was observed.[12]

Structure-Activity Relationship Insights

The precise knowledge of the three-dimensional structure of this compound would be invaluable for understanding its interaction with biological targets. The conformation of the bis(4-fluorophenyl)methyl group and the relative orientation of the aniline ring are critical for receptor binding. The presence and accessibility of the aniline N-H groups for hydrogen bonding could be a key determinant of binding affinity and selectivity. For instance, in the context of dopamine transporter inhibitors, the spatial arrangement of the aromatic rings and the nitrogen atoms is crucial for interaction with the binding site.[2]

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its prediction and analysis based on the crystallographic data of close analogs and established experimental methodologies. The insights into the likely molecular conformation, potential intermolecular interactions, and the importance of these structural features for pharmacological activity offer a valuable resource for researchers in medicinal chemistry and drug discovery. The experimental determination of this crystal structure would be a significant contribution to the understanding of this important class of compounds.

References

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

- Brünger, A. T. (1997). Recent Developments for Crystallographic Refinement of Macromolecules. Methods in Molecular Biology, 56, 245-266.

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystallographic Refinement. Retrieved from [Link]

-

Science Education Resource Center at Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]

-

Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

- Deis, L. N., & Jones, T. A. (2006). Considerations for the refinement of low-resolution crystal structures. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 3), 276–283.

-

Watkin, D. (2011, April 27). Crystals User Guide. Chemical Crystallography. Retrieved from [Link]

- Powell, H. R. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56.

- Basile, L., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. ChemMedChem, 16(19), 3083-3093.

- Grande, A. W., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience, 11(24), 4373–4386.

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

- Naveen, S., et al. (2007). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Molecular Crystals and Liquid Crystals, 469(1), 89-97.

-

MySkinRecipes. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

- Li, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 126-130.

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

- Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 635-637.

-

Pharmaffiliates. (n.d.). 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. Retrieved from [Link]

- Kiran Kumar, K., et al. (2022). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate.

- Yathirajan, H. S., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

- Grande, A. W., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry, 85, 117282.

Sources

- 1. ossila.com [ossila.com]

- 2. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 5. fiveable.me [fiveable.me]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. pulstec.net [pulstec.net]

- 9. youtube.com [youtube.com]

- 10. Crystallographic Refinement [nmr.cit.nih.gov]

- 11. Chemical Crystallography [xtl.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Comprehensive Analysis for Drug Development

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline, a compound of interest in pharmaceutical research. As a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the underlying scientific principles and rationale that inform experimental design. We will delve into best practices for solubility and stability assessment, ensuring the generation of robust and reliable data crucial for downstream drug development processes, including formulation, toxicology, and clinical studies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough understanding of this molecule's physicochemical properties.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a new chemical entity (NCE) from discovery to a viable drug product is fraught with challenges. Among the most critical early-stage hurdles are the molecule's inherent solubility and stability. These two parameters are foundational to a compound's druggability, influencing everything from its absorption and distribution in the body (ADME) to its shelf-life and therapeutic efficacy.

This compound, hereafter referred to as "the compound," possesses structural features—a basic aniline moiety, a flexible piperazine linker, and lipophilic bis(4-fluorophenyl)methyl groups—that suggest a complex solubility profile. Its aniline and piperazine nitrogens are susceptible to protonation, indicating a pH-dependent aqueous solubility. Concurrently, the large, non-polar bis(fluorophenyl)methyl group predicts significant solubility in organic solvents but may limit its aqueous solubility, a common challenge for many modern drug candidates.

This guide provides a systematic approach to characterizing these properties. We will explore not just how to measure solubility and stability, but why specific solvents, pH ranges, and analytical techniques are chosen, grounding our methods in the principles of physical chemistry and pharmaceutical science.

Physicochemical Properties Overview

A preliminary in-silico and experimental assessment of the compound's properties is essential for designing relevant solubility and stability studies.

| Property | Predicted/Measured Value | Implication for Experimental Design |

| Molecular Weight | ~421.5 g/mol | Standard for a small molecule drug candidate. |

| pKa (predicted) | ~4.5 (aniline N), ~8.5 (piperazine N) | Indicates two potential protonation sites. pH-solubility profile is critical. Testing must span a wide pH range (e.g., pH 2 to 10). |

| logP (predicted) | ~4.2 | Suggests high lipophilicity and potentially low aqueous solubility. Requires careful selection of organic co-solvents for formulation. |

| Chemical Structure | Contains aniline and benzylic C-H bonds | Potential for oxidative degradation. Stability studies should include oxidative stress conditions (e.g., H₂O₂). |

Aqueous Solubility Assessment: A Multi-faceted Approach

Aqueous solubility is arguably the most important parameter for orally administered drugs. We will employ two primary methods: thermodynamic (shake-flask) and kinetic solubility assessment.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, representing the true saturation point. It is considered the gold standard for solubility measurement. The extended incubation time allows for the dissolution of the most stable crystalline form.

Experimental Workflow: Shake-Flask Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess of the solid compound (e.g., 5-10 mg) to a series of glass vials. The excess is critical to ensure that equilibrium with the solid-state is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of a series of aqueous buffers. Given the predicted pKa values, a wide range is necessary. Recommended buffers include:

-

pH 2.0 (0.01 N HCl) - Simulates gastric fluid.

-

pH 5.0 (Acetate buffer) - Represents the transition in the small intestine.

-

pH 7.4 (Phosphate buffer, PBS) - Simulates physiological pH.

-

pH 9.0 (Borate buffer) - To assess solubility in a more basic environment.

-

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C for room temperature data and 37°C for physiological relevance) for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

-

Separation: After incubation, separate the undissolved solid from the solution. This can be achieved via centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Solid Phase Analysis (Optional but Recommended): Recover the remaining solid and analyze it using X-ray powder diffraction (XRPD) to confirm that no polymorphic or solvate form change has occurred during the experiment.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is a higher-throughput method that simulates the conditions of many in-vitro biological assays.

Illustrative Data: pH-Solubility Profile

| pH | Method | Solubility at 25°C (µg/mL) | Dominant Species | Rationale |

| 2.0 | Thermodynamic | 150.5 | Diprotonated (BH₂²⁺) | Both piperazine and aniline nitrogens are protonated, forming a more soluble salt. |

| 5.0 | Thermodynamic | 25.8 | Monoprotonated (BH⁺) | The aniline (pKa ~4.5) is largely neutral, reducing solubility compared to pH 2. |

| 7.4 | Thermodynamic | < 1.0 | Neutral (B) | The compound is primarily in its neutral, more lipophilic form, leading to very low solubility. |

| 9.0 | Thermodynamic | < 0.5 | Neutral (B) | The piperazine (pKa ~8.5) is partially deprotonated, but the compound remains largely neutral. |

Organic Solvent and Co-Solvent Solubility

Understanding solubility in organic solvents is critical for developing formulations for preclinical toxicology studies (e.g., dosing vehicles) and for manufacturing processes.

Protocol: Organic Solvent Solubility

-

Solvent Selection: Choose a range of solvents relevant to pharmaceutical development.

-

Non-polar: Heptane

-

Polar Aprotic: DMSO, NMP, Acetone

-

Polar Protic: Ethanol, Propylene Glycol (PG)

-

Lipids/Oils: Miglyol 812, Sesame Oil

-

-

Methodology: The shake-flask method described in Section 3.1 is directly applicable. Due to higher expected solubility, the initial amount of compound or solvent volume may need adjustment.

-

Analysis: HPLC-UV remains the method of choice for quantification.

Co-Solvent Systems: For many poorly soluble compounds, co-solvent systems are required for intravenous or oral formulations. The choice of co-solvent is critical to maintain the drug in solution upon dilution in aqueous physiological fluids.

Experimental Workflow: Co-Solvent System Evaluation

Caption: Workflow for Co-Solvent Solubility Titration.

Chemical Stability Assessment

Stability testing is essential to identify degradation pathways and determine appropriate storage conditions and shelf-life. We will focus on forced degradation studies, which intentionally stress the compound to rapidly identify potential liabilities.

Forced Degradation Studies

These studies expose the compound to harsh conditions to accelerate degradation. The goal is not to determine shelf-life but to understand how the molecule degrades.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24h.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24h.

-

Oxidation: 3% H₂O₂ at room temperature for 24h. The aniline moiety is particularly susceptible to oxidation.

-

Thermal: Incubate the solution at 60°C for 24h.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours).

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This is an HPLC method that is validated to separate the parent compound from all potential degradation products.

-

Quantification: Determine the percentage of the parent compound remaining.

-

Mass Spectrometry (LC-MS): Use LC-MS to identify the mass of the major degradants, providing clues to their structure.

-

Illustrative Forced Degradation Data

| Condition | % Parent Remaining (24h) | Major Degradants Observed (Hypothetical) | Rationale for Degradation |

| Control (RT) | >99% | None | The compound is stable at room temperature in solution. |

| 0.1 N HCl, 60°C | 98.5% | Minor unknown peak | Generally stable to acid hydrolysis. |

| 0.1 N NaOH, 60°C | 97.2% | Minor unknown peak | Generally stable to base hydrolysis. |

| 3% H₂O₂, RT | 65.4% | M+16 (Oxidation of aniline), N-dealkylation products | Significant degradation. The aniline and potentially benzylic positions are susceptible to oxidation. This is a key stability liability. |

| 60°C | 99.1% | None | Thermally stable in solution for the tested duration. |

Conclusion and Future Directions

The physicochemical characterization of this compound reveals a profile common to many modern drug candidates: very low intrinsic aqueous solubility and a specific susceptibility to oxidative degradation.

-

Solubility: The compound exhibits classic pH-dependent solubility, with significantly higher solubility at low pH (<4) where both basic centers are protonated. At physiological pH 7.4, its solubility is exceedingly low (<1 µg/mL), which will pose a significant challenge for developing an oral formulation. Future work must focus on enabling formulations, such as amorphous solid dispersions or lipid-based systems (e.g., SEDDS).

-

Stability: The primary stability concern is oxidative degradation, likely centered on the electron-rich aniline ring. This finding is critical for manufacturing and storage. Development of the final drug product will require the inclusion of antioxidants and/or packaging under an inert atmosphere (e.g., nitrogen).

The robust, systematic approach outlined in this guide provides the foundational data necessary to address these challenges head-on. By understanding the "why" behind the experimental observations, drug development teams can rationally design formulation strategies and control measures to advance this compound to the next stage of development.

References

-

Bermejo, M., & Avdeef, A. (2008). The Art and Science of Shake-Flask Solubility Measurement. ADMET & DMPK. [Link]

-

Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews. [Link]

-

Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology. [Link]

-

International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. ICH. [Link]

Potential biological targets of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.

An In-depth Technical Guide for the Identification of Potential Biological Targets of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Abstract

The compound this compound belongs to the diarylmethylpiperazine class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active agents. The precise biological targets of this specific molecule are not extensively documented in public literature, presenting a compelling case for target identification and validation. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically elucidate the molecular targets and mechanism of action of this compound. We will detail a multi-pronged strategy, beginning with computational prediction and progressing through robust experimental workflows for target discovery and validation, including chemical proteomics, thermal shift assays, and biophysical characterization. The methodologies are presented with the underlying scientific rationale to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence.

Introduction: The Significance of the Diarylmethylpiperazine Scaffold

The piperazine ring is a privileged scaffold in drug discovery, prized for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1][2] When incorporated into a diarylmethylpiperazine structure, as in this compound, the resulting molecule gains a three-dimensional architecture that facilitates interactions with a diverse range of biological macromolecules.

Indeed, compounds sharing this core structure have demonstrated a wide spectrum of pharmacological activities. Notable examples include:

-

Calcium Channel Blockers: Drugs like flunarizine utilize this scaffold to achieve their therapeutic effects in migraine treatment.[3]

-

Dopamine Transporter (DAT) Inhibitors: Close structural analogs have shown high affinity for DAT, suggesting potential applications in neurological and psychiatric disorders.[4]

-

Antihistamines and Serotonergic Agents: The diphenylmethylpiperazine motif is a classic pharmacophore for H1 histamine receptor antagonists and is also found in ligands for various serotonin (5-HT) receptors.[5][6]

-

Anticancer and Antimicrobial Agents: Various derivatives have been explored for their potential as anticancer and antimicrobial therapeutics.[3][7][8]

Given this chemical precedent, a systematic investigation into the biological targets of this compound is warranted. This guide outlines a logical, E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) driven approach to this challenge.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before embarking on resource-intensive experimental work, a computational pre-assessment can effectively narrow the search space and generate testable hypotheses. This initial phase leverages the vast amount of existing bioactivity data associated with structurally related molecules.

Strategy: Leveraging Chemical Similarity

The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. We can exploit this by querying chemical databases with the structure of our compound of interest.

Recommended Tools:

-

ChEMBL: A database of bioactive molecules with drug-like properties.

-

PubChem BioAssay: A public repository of biological activity data.

-

SwissTargetPrediction: A web server for predicting the most probable protein targets of a small molecule.

Prioritized Target Classes based on Preliminary Analysis

Based on the known activities of the diarylmethylpiperazine scaffold, the following target classes should be prioritized for investigation:

| Priority Tier | Target Class | Rationale / Key Examples | Supporting Literature |

| Tier 1 | Monoamine Transporters | Dopamine (DAT), Serotonin (SERT), Norepinephrine (NET) transporters. High structural homology to known DAT inhibitors. | [4] |

| Tier 1 | G-Protein Coupled Receptors (GPCRs) | Histamine (H1), Serotonin (5-HT2A, etc.), and Dopamine (D2) receptors. Classic targets for this scaffold. | [5][9] |

| Tier 2 | Voltage-Gated Ion Channels | L-type and T-type calcium channels. The core is present in known calcium channel blockers. | [3] |

| Tier 3 | Enzymes | Tyrosinase, various kinases. Some piperazine derivatives show inhibitory activity against these enzymes. | [10][11] |

| Tier 3 | Other Transporters | Equilibrative Nucleoside Transporters (ENTs). | [12] |

Phase II: Unbiased Experimental Target Identification

While in silico methods provide a valuable starting point, they are predictive. Unbiased experimental approaches are essential to discover both expected and novel targets directly from a biological system.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique, often described as "fishing for proteins," uses an immobilized version of the compound to capture its binding partners from a cell or tissue lysate.

Causality Behind Experimental Choices: AC-MS is a powerful upfront method because it directly identifies proteins that physically interact with the compound. The choice of linker chemistry is critical to ensure the pharmacophore remains accessible for binding.

Protocol 1: Affinity Chromatography-Mass Spectrometry

-

Ligand Immobilization:

-

Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain terminating in a carboxylic acid or amine) attached to the aniline nitrogen.

-

Covalently couple this analog to NHS-activated sepharose beads via amide bond formation.

-

Thoroughly wash the beads to remove unreacted ligand and block any remaining active sites with an appropriate quenching agent (e.g., ethanolamine).

-

-

Lysate Preparation:

-

Select a relevant cell line (e.g., a neuronal cell line like SH-SY5Y if neurological targets are suspected).

-

Lyse the cells under non-denaturing conditions (e.g., using a mild detergent like CHAPS) to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified lysate with the ligand-coupled beads.

-

As a crucial negative control, incubate a separate aliquot of the lysate with beads that have been blocked but have no ligand attached.

-

A second control involves a competitive elution: incubate the lysate with the ligand-coupled beads in the presence of an excess of the free (non-immobilized) compound.

-

-

Elution and Protein Identification:

-

Wash the beads extensively to remove non-specific binders.

-

Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the resulting peptides by LC-MS/MS.

-

Proteins that are present in the main experiment but absent or significantly reduced in the control experiments are considered high-confidence "hits."

-

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This allows for the assessment of target engagement in a native cellular environment.

Causality Behind Experimental Choices: CETSA is invaluable because it confirms target engagement within intact cells, providing a more physiologically relevant context than lysate-based methods. The proteome-wide implementation (MS-CETSA) can identify targets without prior bias.

Protocol 2: Proteome-Wide MS-CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat one set of cells with the compound at a relevant concentration (e.g., 10x the expected EC50) and a control set with vehicle (e.g., DMSO).

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., from 40°C to 64°C) for 3 minutes. Include an unheated control at room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) fraction by ultracentrifugation.

-

Collect the supernatant.

-

-

Sample Preparation for MS:

-

Perform a tryptic digest on the soluble protein fraction from each temperature point.

-

Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

-

LC-MS/MS and Data Analysis:

-

Analyze the labeled peptides by LC-MS/MS.

-

For each identified protein, plot the relative abundance of soluble protein versus temperature. A target protein will show a rightward shift in its melting curve in the presence of the compound compared to the vehicle control.

-

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Phase III: Target Validation and Biophysical Characterization

Identifying a "hit" from a discovery screen is only the first step. The interaction must be rigorously validated to confirm it is direct, specific, and functionally relevant.

Biochemical Validation: Confirming Direct Binding

Once a putative target protein is identified, the next step is to confirm a direct interaction using purified components.

-

Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time by detecting changes in the refractive index on a sensor chip.

-

Protocol: Immobilize the purified target protein on a sensor chip. Flow different concentrations of this compound over the chip. The resulting sensorgrams can be used to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), a direct measure of binding affinity.

-

-

Isothermal Titration Calorimetry (ITC): ITC measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).

-

Protocol: Place the purified target protein in the sample cell of the calorimeter. Titrate in the compound from a syringe. The heat released or absorbed with each injection is measured to determine the binding parameters.

-

Cellular Validation: Confirming Target Engagement and Functional Effect

Validation must extend back into the cellular environment to ensure the interaction is relevant in a biological context.

-

Target Engagement Assays: Techniques like NanoBRET™ can be used to quantify compound binding to a specific target in live cells. This involves expressing the target protein as a fusion with NanoLuc® luciferase and measuring the energy transfer to a fluorescent tracer that competes with the compound for the binding site.

-

Functional Assays: This is the most critical step in validation. The assay must be tailored to the specific target class.

-

If the target is a GPCR: Measure downstream signaling events, such as changes in intracellular calcium (for Gq-coupled receptors) or cAMP levels (for Gs/Gi-coupled receptors).

-

If the target is a transporter: Use a substrate uptake assay (e.g., using a radiolabeled substrate like [3H]-dopamine for DAT) to measure the compound's inhibitory activity (IC50).

-

If the target is an enzyme: Perform an in vitro activity assay with the purified enzyme to determine if the compound acts as an inhibitor or activator (IC50 or EC50).

-

-

Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the cellular effect of the compound is diminished or abolished in these cells compared to wild-type cells, it provides strong evidence that the protein is the relevant target.

Caption: A multi-step workflow for validating putative biological targets.

Conclusion

The journey from a compound of interest to a validated biological target is a systematic process of hypothesis generation, unbiased discovery, and rigorous validation. For this compound, the rich pharmacology of its parent scaffold provides a strong foundation for hypothesizing potential targets, particularly within the realms of neurotransmitter transporters and receptors. By employing the integrated workflow described in this guide—combining in silico prediction with powerful experimental techniques like AC-MS and CETSA, followed by meticulous biophysical and cellular validation—researchers can confidently identify and characterize its molecular targets. This foundational knowledge is the critical first step in translating a chemical entity into a potential therapeutic agent or a valuable tool for chemical biology.

References

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI.[Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate.[Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.[Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed.[Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology.[Link]

-

Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central.[Link]

-

Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed.[Link]

-

Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.[Link]

-

Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine. PubMed.[Link]

-

Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PubMed Central.[Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ossila.com [ossila.com]

- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrrjournal.com [ijrrjournal.com]

- 6. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

Literature review on the synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline.

An In-Depth Technical Guide to the Synthesis of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline

Introduction

This compound is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The unique combination of a bis(4-fluorophenyl)methyl moiety, a piperazine linker, and a terminal aniline group imparts specific physicochemical properties that are crucial for its biological interactions. This guide provides a comprehensive overview of the synthetic strategies for this compound, offering insights into the chemical principles and practical considerations for its preparation. It is intended for researchers, scientists, and professionals in the field of drug development.

The benzhydrylpiperazine substructure is a common feature in a variety of therapeutic agents, including antihistamines, calcium channel blockers, and antipsychotics.[1][2] The fluorine atoms on the phenyl rings can enhance metabolic stability and binding affinity to target proteins. The terminal aniline group offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic disconnections. The most logical and commonly employed strategies involve the formation of the C-N bond between the piperazine ring and the aniline moiety or the benzhydryl group. This guide will focus on two primary and highly effective synthetic routes:

-

Route A: Nucleophilic Aromatic Substitution followed by Reduction.

-

Route B: Direct N-Arylation of 1-(Bis(4-fluorophenyl)methyl)piperazine.

A key starting material for both routes is 1-(Bis(4-fluorophenyl)methyl)piperazine . The synthesis of this intermediate is a critical first step.

Synthesis of the Key Intermediate: 1-(Bis(4-fluorophenyl)methyl)piperazine

The preparation of 1-(bis(4-fluorophenyl)methyl)piperazine is typically achieved through the reaction of piperazine with bis(4-fluorophenyl)methyl halide (chloride or bromide).

Experimental Protocol: Synthesis of 1-(Bis(4-fluorophenyl)methyl)piperazine

-

To a solution of excess piperazine in a suitable solvent such as toluene or acetonitrile, add bis(4-fluorophenyl)methyl chloride.

-

The reaction is typically carried out in the presence of a base, like potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

-

The mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is filtered to remove the base and any salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 1-(bis(4-fluorophenyl)methyl)piperazine.[1]

Route A: Nucleophilic Aromatic Substitution and Subsequent Reduction

This synthetic approach involves the initial reaction of 1-(bis(4-fluorophenyl)methyl)piperazine with a 4-substituted nitrobenzene, followed by the reduction of the nitro group to an amine. This is a robust and widely used method for the synthesis of aromatic amines.

Workflow for Route A

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 1-(Bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine

This step involves a nucleophilic aromatic substitution reaction. The secondary amine of the 1-(bis(4-fluorophenyl)methyl)piperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of 1-fluoro-4-nitrobenzene at the carbon atom bearing the fluorine atom. The nitro group is a strong electron-withdrawing group, which activates the ring towards nucleophilic attack.

Experimental Protocol:

-

In a round-bottom flask, dissolve 1-(bis(4-fluorophenyl)methyl)piperazine and 1-fluoro-4-nitrobenzene in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Add a base, such as potassium carbonate or sodium bicarbonate, to the mixture.[3]

-

Heat the reaction mixture at an elevated temperature (typically 80-120 °C) for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[4]

Step 2: Reduction of the Nitro Group

The final step in this route is the reduction of the nitro group of 1-(bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine to the corresponding aniline. Several reducing agents can be employed for this transformation.

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a clean and efficient method. The reaction is carried out using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5]

-

Metal-Acid Reduction: A classic method using metals like tin (Sn) or iron (Fe) in the presence of an acid like hydrochloric acid (HCl).

-

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C).

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-(bis(4-fluorophenyl)methyl)-4-(4-nitrophenyl)piperazine in a suitable solvent such as methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically at a pressure of 50 psi) at room temperature for several hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization to yield this compound.

Route B: Direct N-Arylation of 1-(Bis(4-fluorophenyl)methyl)piperazine

This route involves the direct coupling of 1-(bis(4-fluorophenyl)methyl)piperazine with a suitable 4-haloaniline derivative, typically in a palladium-catalyzed reaction such as the Buchwald-Hartwig amination. This method offers a more direct approach to the target molecule.

Workflow for Route B

Caption: Synthetic workflow for Route B.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. It involves the cross-coupling of an amine with an aryl halide, catalyzed by a palladium complex.

Key Components of the Reaction:

-

Palladium Catalyst: A palladium(0) source (e.g., Pd₂(dba)₃) or a palladium(II) precatalyst (e.g., Pd(OAc)₂) is used.

-

Ligand: A bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for the catalytic cycle.

-

Base: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, cesium carbonate) is required.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Experimental Protocol:

-

To an oven-dried Schlenk flask, add the palladium catalyst and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Add the base, 1-(bis(4-fluorophenyl)methyl)piperazine, and the 4-haloaniline (e.g., 4-bromoaniline).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired aniline derivative.

Comparative Summary of Synthetic Routes

| Feature | Route A: Nucleophilic Substitution & Reduction | Route B: Buchwald-Hartwig Amination |

| Starting Materials | 1-(Bis(4-fluorophenyl)methyl)piperazine, 1-fluoro-4-nitrobenzene | 1-(Bis(4-fluorophenyl)methyl)piperazine, 4-haloaniline |

| Number of Steps | Two | One |

| Reagents & Conditions | Common lab reagents, high temperatures | Air-sensitive catalysts and ligands, inert atmosphere required |

| Yields | Generally good to excellent over two steps | Can be high, but sensitive to reaction conditions |

| Scalability | Generally more straightforward to scale up | Can be challenging to scale up due to catalyst cost and sensitivity |

| Substrate Scope | Limited by the availability of activated nitroarenes | Broader scope for aryl halides |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

Route A, involving nucleophilic aromatic substitution followed by reduction, is a classic and reliable method that utilizes readily available reagents. While it involves two steps, the procedures are generally robust and scalable.

Route B, the direct N-arylation via Buchwald-Hartwig amination, offers a more convergent and elegant one-step approach. However, it requires more specialized and sensitive reagents, including palladium catalysts and phosphine ligands, and necessitates stringent anhydrous and inert reaction conditions.

For large-scale production, Route A may be more cost-effective and practical. For medicinal chemistry applications where rapid access to a variety of analogs is desired, the broader substrate scope of the Buchwald-Hartwig amination in Route B could be advantageous. Ultimately, a thorough understanding of both methodologies provides the synthetic chemist with valuable tools for the preparation of this important molecular scaffold and its derivatives.

References

-

ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link][6]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-946.[3]

-

Singh, K., et al. (2022). SYNTHESIS AND ANTI-CONVULSANT ACTIVITY OF NOVEL BENZHYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 13(4), 1777-1784.[2]

-

CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENY-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link][7]

-

Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine. Retrieved from [4]

Sources

- 1. ossila.com [ossila.com]

- 2. ijpsr.com [ijpsr.com]

- 3. ijrpc.com [ijrpc.com]

- 4. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

In Silico ADMET Profiling of 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline: A Technical Guide for Drug Discovery Professionals

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. The "fail early, fail cheap" paradigm is now central to modern drug discovery, emphasizing the need for robust, predictive tools in the initial phases of research. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of ADMET properties for the novel chemical entity (NCE), 4-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)aniline. By leveraging a suite of validated, open-access computational tools, we will construct a detailed ADMET profile for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each predictive step, thereby enabling more informed decision-making in the lead optimization process.

Introduction: The Imperative of Early ADMET Assessment

The Critical Role of ADMET in Drug Development

Historically, pharmacokinetic and safety issues were leading causes for the late-stage attrition of drug candidates.[1] A compound must not only interact effectively with its biological target but also navigate a complex biological system to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity.[2] The failure to consider these ADMET properties early in the discovery pipeline leads to wasted resources and significant financial loss. Therefore, a proactive, integrated approach to evaluating drug-likeness from the outset is a cornerstone of efficient and successful drug development.

The Power of In Silico Prediction

The advent of sophisticated computational methods has revolutionized early-stage drug discovery.[3] In silico ADMET prediction offers a rapid, cost-effective, and ethically sound alternative to extensive preclinical animal testing, allowing for the virtual screening and prioritization of compounds before their synthesis.[4] These predictive models, often built on Quantitative Structure-Activity Relationship (QSAR) principles and advanced machine learning algorithms, analyze a molecule's structure to forecast its behavior in the human body.[5] By using a consensus approach—leveraging multiple predictive tools—we can enhance the reliability of these predictions and identify potential liabilities with greater confidence.[3]

Profile of the Target Compound: this compound

For the purposes of this guide, we will analyze the compound this compound. This molecule features a central piperazine ring, a common scaffold in medicinal chemistry known for its versatile binding capabilities and presence in numerous approved drugs.[6][7] The structure combines a benzhydryl moiety with two fluorine substitutions and an aniline group.

-

Canonical SMILES: C1=CC(=CC=C1N)N2CCN(CC2)C(C3=CC=C(F)C=C3)C4=CC=C(F)C=C4

-

Molecular Formula: C23H23F2N3

-

Synonym: BIFEP (for the purpose of this document)

This analysis will treat BIFEP as a novel discovery compound, proceeding through a standard in silico evaluation workflow as if it were a newly designed hit molecule.

Methodological Framework for In Silico ADMET Prediction

Foundational Principles: From Structure to Property

The fundamental principle underpinning in silico prediction is that a molecule's chemical structure dictates its physicochemical and, consequently, its biological properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that establishes a mathematical correlation between chemical structure and a specific property.[8] This is achieved by calculating numerical representations of the molecule, known as molecular descriptors (e.g., LogP, molecular weight, polar surface area), and using them to build predictive models trained on large datasets of compounds with known experimental values.[9]